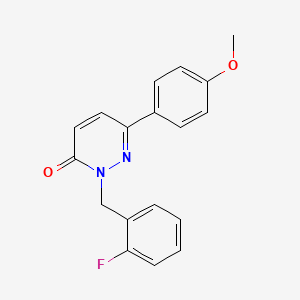![molecular formula C11H13NO2S B2857122 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile CAS No. 313534-70-2](/img/structure/B2857122.png)
3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile is a chemical compound with the molecular formula C11H13NO2S . It has an average mass of 223.291 Da and a monoisotopic mass of 223.066696 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanenitrile group attached to a sulfonyl group, which is further attached to a 3,4-dimethylphenyl group . The InChI code for this compound is 1S/C11H13NO2S/c1-9-4-5-11(8-10(9)2)15(13,14)7-3-6-12/h4-5,8H,3,7H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
- Fuel Cell Technology: A study highlighted the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, which demonstrated promising properties for fuel-cell applications. These SPE block copolymers exhibited high proton conductivity and mechanical properties, potentially surpassing those of traditional perfluorinated ionomer membranes like Nafion, making them suitable for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Green Chemistry and Solvent Use
- Chemiluminescent Labels Synthesis: Research introduced a green synthesis approach for chemiluminescent N-sulfopropyl acridinium esters, avoiding the carcinogen 1,3-propane sultone. This method employs sodium 3-bromopropane sulfonate in ionic liquids as a benign alternative, offering a safer pathway for creating labels used in clinical diagnostics (Natrajan & Wen, 2013).
Advanced Material Properties
- Anion Exchange Membranes: A novel difluorodiphenyl sulfone monomer, 3,3′,5,5′-tetra(3′′,5′′- dimethylphenyl)-4,4′-difluorodiphenyl sulfone (M-DFDPS), was synthesized for creating poly(arylene ether sulfone)s with pendent 3,5-dimethylphenyl groups. These materials, after further modifications to include quaternary ammonium groups, showed excellent properties for anion exchange membranes, including low water uptake, high hydroxide conductivities, and good thermal and alkaline stabilities. These characteristics make them suitable for various electrochemical applications, including fuel cells (Wang et al., 2015).
Novel Compounds and Catalysis
- Electrochromic Devices: The synthesis and characterization of water-soluble sulfonated monomers based on 3,4-propylenedioxythiophene (ProDOT-sultone) for the first time were detailed. These monomers were utilized to produce regioregular water-soluble conjugated anionic polyelectrolytes. Their application in solid-state electrochromic devices via layer-by-layer deposition method showed improved electrochromic properties, such as color contrast and switching time, suggesting their potential in creating high-contrast solid-state electrochromic devices (Jain et al., 2009).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-4-5-11(8-10(9)2)15(13,14)7-3-6-12/h4-5,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOYAUHKJYFBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2857039.png)

![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2857042.png)
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2857043.png)



![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2857052.png)





